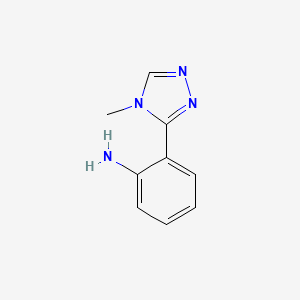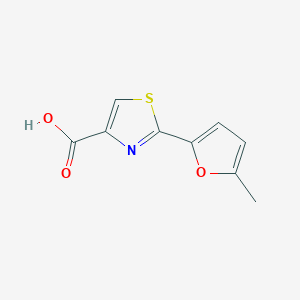![molecular formula C12H14ClNO B1416553 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide CAS No. 1087792-01-5](/img/structure/B1416553.png)
2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide
Vue d'ensemble
Description
“2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide” is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.70 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide” consists of a cyclopropyl group attached to a phenyl group through a methyl bridge. This structure is further connected to an acetamide group through a chlorine atom .Physical And Chemical Properties Analysis
“2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide” is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Comparative Metabolism in Herbicides
- Herbicide Metabolism in Liver Microsomes: A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide, in human and rat liver microsomes. This research highlighted the complex metabolic pathways of these herbicides and their carcinogenic potential in rats, providing insight into their biological interactions and potential environmental impact (Coleman, Linderman, Hodgson, & Rose, 2000).
Structural Analysis
- Conformation and Structure Studies: Gowda et al. (2007) conducted structural analyses of chloroacetamides, focusing on the conformation of the N—H bond in molecules similar to 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide. These studies provide valuable information on the molecular structures and interactions of chloroacetamides (Gowda, Svoboda, Foro, Dou, & Fuess, 2007).
Synthesis and Polarity
- Synthesis and Conformational Studies: Ishmaeva et al. (2015) explored the synthesis and polarity of chloroacetamides, contributing to the understanding of their chemical properties and potential applications in various fields (Ishmaeva, Alimova, Vereshchagina, Chachkov, Artyushin, & Sharova, 2015).
Antiviral and Anticancer Potential
- Novel Derivatives in Disease Treatment: Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative structurally related to 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide, demonstrating significant antiviral and antiapoptotic effects in vitro and potential efficacy in treating Japanese encephalitis (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).
Environmental Impact Studies
- Herbicide Distribution in the Environment: Kolpin et al. (1996) studied the occurrence of acetochlor, a compound related to 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide, in the hydrologic system. This research provided insights into the environmental distribution and impact of such herbicides (Kolpin, Nations, Goolsby, & Thurman, 1996).
Propriétés
IUPAC Name |
2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-11(15)14-9-12(6-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQFKJOYCGFKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



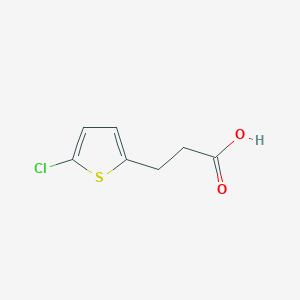

![{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416472.png)
![(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile](/img/structure/B1416474.png)
![Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1416475.png)
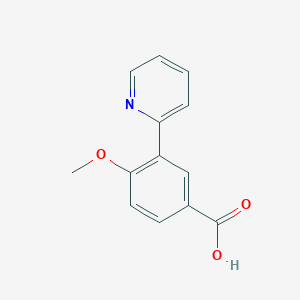
![2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol](/img/structure/B1416477.png)
![N-[(2R)-2-hydroxypropyl]methanesulfonamide](/img/structure/B1416479.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid](/img/structure/B1416480.png)
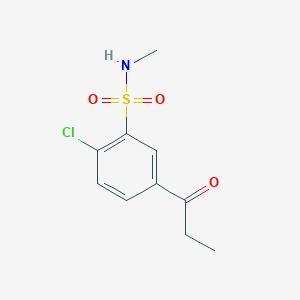
![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid](/img/structure/B1416485.png)
